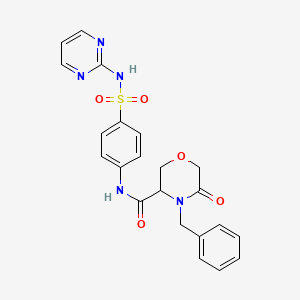

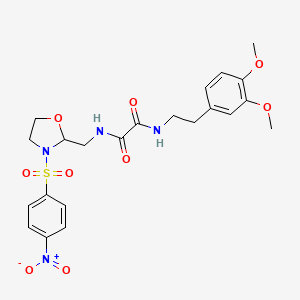

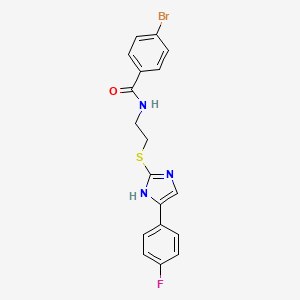

![molecular formula C19H11ClO4S B2384690 2-(4-氯苯基)磺酰基苯并[f]色烯-3-酮 CAS No. 861353-00-6](/img/structure/B2384690.png)

2-(4-氯苯基)磺酰基苯并[f]色烯-3-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of similar compounds, such as 3H-benzo[f]chromen chalcone derivatives, has been reported. These were obtained from 2-hydroxy-1-naphthaldehyde as the starting material . Another synthesis method involves a one-pot three-component reaction of aromatic aldehydes, 4-nitrophenyl acetonitrile, and β-naphthol using p-toluenesulfonic acid (PTSA) as the catalyst .科学研究应用

抗菌和抗病毒潜力

研究表明,色烯-3-酮衍生物表现出显着的抗菌和抗病毒活性。一项研究合成了新型色烯-2-酮衍生物,显示出对革兰氏阳性菌和革兰氏阴性菌(包括金黄色葡萄球菌、枯草芽孢杆菌和大肠杆菌)有希望的抗菌作用 (Rajesha, Mahadevan, Satyanarayan, & Naik, 2011)。另一项研究从 4-氯苯甲酸开始,开发了 5-(4-氯苯基)-N-取代-N-1,3,4-噻二唑-2-磺酰胺衍生物,显示出抗烟草花叶病毒活性,突出了相关化合物的抗病毒潜力 (Chen, Xu, Liu, Yang, Fan, Bhadury, Hu, & Zhang, 2010)。

色烯-3-酮衍生物的合成

色烯-3-酮衍生物(包括与 2-(4-氯苯基)磺酰基苯并[f]色烯-3-酮 相似的衍生物)的合成一直是研究的一个重要领域。研究探索了多种合成方法,包括使用对环境无害的催化剂合成具有药用价值的色烯 (Pandit, Kupwade, Chavan, Desai, Wadgaonkar, & Kodam, 2016)。另一项研究展示了通过乙酸铜介导的环化合成磺酰色烯-4-酮,展示了一种构建具有潜在药用价值的色烯-4-酮衍生物的方法 (Chang, Chen, & Wang, 2018)。

催化和绿色化学

对色烯-3-酮衍生物应用的研究也延伸到催化和绿色化学领域。例如,制备、表征和使用磺酰双(1,4-苯撑)双(氨基磺酸)作为色烯衍生物合成中的非均相催化剂,突出了这些化合物在促进环境友好型化学反应中的作用 (Mahmoodi & Khazaei, 2017)。

抗氧化和细胞毒性研究

色烯-3-酮衍生物已被评估其抗氧化和细胞毒性潜力。一项设计和合成 2-(噻吩-2-基)-4H-色烯-3-基-磺酸酯衍生物的研究调查了它们的抗氧化和抗癌潜力,结果表明,与已知的抗癌剂相比,一些化合物对各种癌细胞系表现出更好的细胞毒活性 (Zang, Bu, Yang, Han, & Lv, 2021)。

作用机制

Target of Action

Chromanone derivatives, to which this compound belongs, have been reported to exhibit a wide range of biological activities . They have been associated with various targets such as enzymes, receptors, and ion channels involved in diverse biological processes.

Mode of Action

Chromanone derivatives have been reported to interact with their targets in a variety of ways, leading to changes in cellular processes . These interactions can result in the modulation of enzymatic activity, alteration of receptor signaling, or changes in ion channel function.

Biochemical Pathways

Chromanone derivatives have been reported to influence a variety of biochemical pathways . These can include pathways involved in cell proliferation, apoptosis, inflammation, oxidative stress, and neurotransmission.

Result of Action

Chromanone derivatives have been reported to exhibit a variety of biological activities, including anticancer, antioxidant, antimicrobial, antiviral, anti-inflammatory, and antidepressant effects . These effects are likely the result of the compound’s interaction with its targets and its influence on various biochemical pathways.

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of this compound .

属性

IUPAC Name |

2-(4-chlorophenyl)sulfonylbenzo[f]chromen-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H11ClO4S/c20-13-6-8-14(9-7-13)25(22,23)18-11-16-15-4-2-1-3-12(15)5-10-17(16)24-19(18)21/h1-11H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFSDCNRMCATUAV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C2C=C(C(=O)O3)S(=O)(=O)C4=CC=C(C=C4)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H11ClO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

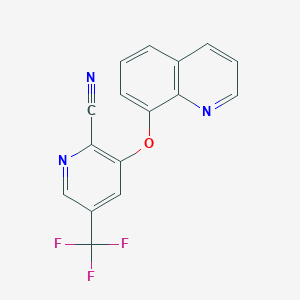

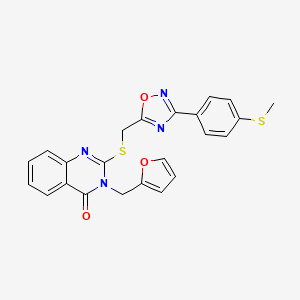

![N-butyl-2-[5-[(4-nitrophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide](/img/structure/B2384610.png)

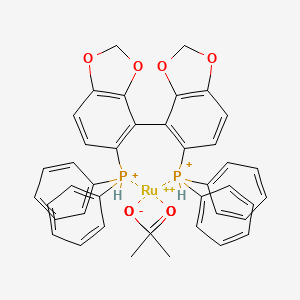

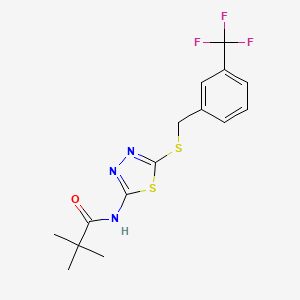

![2-Cyano-N-[2-(5-methyl-1,3-thiazol-2-yl)propan-2-yl]pyridine-3-sulfonamide](/img/structure/B2384617.png)

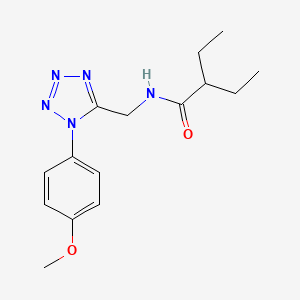

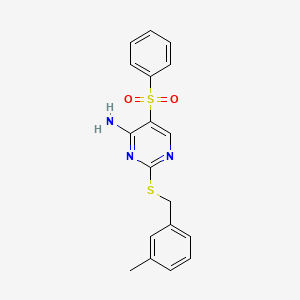

![4-(4-chlorophenyl)-5-[4-(2-fluoro-4-propylphenyl)phenyl]-1H-pyrazole](/img/structure/B2384619.png)

![N-[[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-methylamino]carbamoyl]-5-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2384621.png)

![N-(2,4-dimethoxyphenyl)-2-{[5-(4-fluorophenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide](/img/structure/B2384629.png)